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5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Cat. No.: B2800471
CAS No.: 929885-09-6
M. Wt: 243.079
InChI Key: YKKXTPMGWNSYAE-UHFFFAOYSA-N
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Description

Significance of Indazole Core in Heterocyclic Chemistry

Indazole, a bicyclic aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comnih.gov This structural motif is of considerable interest in medicinal chemistry due to its ability to serve as a versatile pharmacophore. pnrjournal.com The arrangement of nitrogen atoms within the indazole ring system allows for diverse intermolecular interactions, making it a privileged structure in drug design. researchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is a common feature in a multitude of biologically active compounds. nih.gov The synthetic versatility of the indazole core permits the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. austinpublishinggroup.com

Overview of Substituted Indazole Derivatives in Academic Studies

The academic and industrial pursuit of novel therapeutic agents has led to the synthesis and evaluation of a wide array of substituted indazole derivatives. grafiati.com These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.govnih.gov For instance, certain N-substituted and C-substituted indazoles have been investigated for their potent inhibitory effects on various enzymes and receptors. nih.gov The functionalization at different positions of the indazole ring has been shown to be crucial for their biological activity. nih.gov Research has highlighted that the introduction of halogen atoms and alkyl groups can significantly influence the efficacy and selectivity of these derivatives. austinpublishinggroup.com

Focus on 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole within Indazole Research

Within the broader family of substituted indazoles, this compound is a compound of specific interest. While detailed academic studies on this particular molecule are not widely available in public literature, its structure suggests potential applications based on the known properties of related halogenated and methylated indazoles. The presence of bromo and fluoro substituents, along with methyl groups at the 1 and 3 positions, defines its unique chemical character.

Below is a table summarizing the basic chemical properties of this compound.

PropertyValue
CAS Number 929885-09-6 bldpharm.com
Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
Structure A 1H-indazole core substituted with a bromine atom at position 5, a fluorine atom at position 6, and methyl groups at positions 1 and 3.

This data is compiled from chemical supplier information in the absence of peer-reviewed research data.

The specific substitution pattern of this compound distinguishes it from other related compounds that have been more extensively studied, such as 5-bromo-6-fluoro-1-methyl-1H-indazole and 5-bromo-6-fluoro-3-methyl-1H-indazole. chemscene.comchemicalbook.com The exploration of such unique substitution patterns is a key aspect of advancing the understanding and application of indazole chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFN2 B2800471 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole CAS No. 929885-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)13(2)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXTPMGWNSYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 6 Fluoro 1,3 Dimethyl 1h Indazole and Analogues

Historical Context of Indazole Synthesis

The history of indazole chemistry dates back to the late 19th century. The first synthesis of the indazole ring system was reported by Emil Fischer in the 1880s, who unexpectedly produced the heterocycle during an attempt to create an anhydride (B1165640) of o-hydrazinocinnamic acid. caribjscitech.comresearchgate.net This early work laid the foundation for what would become a vital area of heterocyclic chemistry. ontosight.ai For many years, synthetic routes relied on classical condensation and cyclization reactions. However, the increasing importance of indazole derivatives, particularly in pharmaceuticals, has driven the development of more efficient, versatile, and selective modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization strategies. nih.govresearchgate.net

Foundational Cyclization Approaches to the Indazole Ring System

The construction of the bicyclic indazole core is the cornerstone of synthesizing derivatives like 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole. Various cyclization strategies have been developed, broadly categorized by the key bond-forming reactions and catalysts employed.

Hydrazones are common and versatile precursors for indazole synthesis. One established method involves the intramolecular nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones derived from carbonyl compounds bearing an ortho-halogen, such as fluorine. nih.govnih.gov This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov

Another strategy is the direct C-H amination of arylhydrazones, which can be mediated by oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) in a metal-free process. nih.gov N-tosylhydrazones have also been utilized, reacting with in-situ generated arynes via a 1,3-dipolar cycloaddition to form 3-substituted indazoles. organic-chemistry.orgacs.org This method avoids the need to handle potentially unstable diazo compounds directly. acs.org

A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, an analogue of the target compound, highlights the industrial utility of hydrazone intermediates. The process involves:

Ortho-directed lithiation of a trisubstituted benzene (B151609) derivative and subsequent formylation.

Condensation with methyl hydrazine (B178648) to form the corresponding hydrazone.

An intramolecular copper-catalyzed Ullmann condensation to effect the final ring closure. thieme-connect.com

Transition-metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency and broad functional group tolerance. nih.gov Copper and palladium are among the most frequently used metals for constructing the indazole ring.

Copper-catalyzed reactions often involve intramolecular C-N bond formation. The Ullmann reaction, for instance, is used for the cyclization of hydrazones prepared from o-halobenzaldehydes. thieme-connect.com Other copper-catalyzed routes include the reaction of 2-halophenyl acetylenes with aryl hydrazines and the oxidative cyclization of arenes bearing both alkyne and triazene (B1217601) functionalities. caribjscitech.comrsc.org

Palladium-catalyzed methods are also prevalent. A general two-step synthesis of 3-aminoindazoles proceeds via a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Other palladium-catalyzed approaches include the oxidative benzannulation of pyrazoles with internal alkynes and the intramolecular C-N bond formation of o-alkyne azoarenes. nih.govcaribjscitech.com More recently, rhodium and cobalt catalysts have been employed in C-H bond functionalization and cyclization cascades to produce N-aryl-2H-indazoles from precursors like azobenzenes and aldehydes. nih.govacs.org

Catalyst SystemPrecursorsReaction TypeProduct Type
Copper (Cu) o-haloaryl N-tosylhydrazonesIntramolecular C-N coupling1H-Indazoles
N-aryl-imines from 2-azidobenzaldehydesIntramolecular amination2-Aryl-2H-indazoles
2-alkynyl-azobenzenesCyclization2H-Indazoles
Palladium (Pd) 2-bromobenzonitriles + benzophenone hydrazoneArylation / Cyclization3-Aminoindazoles
Pyrazoles + internal alkynesOxidative benzannulation1H-Indazoles
1H-Indazole (via iodination)Suzuki-Miyaura coupling3-Aryl-1-methyl-indazoles
Rhodium (Rh) Azobenzenes + aldehydesC-H activation / AnnulationN-Aryl-2H-indazoles
Aldehyde phenylhydrazonesDouble C-H activation1H-Indazoles
Azoxy compounds + diazoestersDecarboxylative cyclization3-Acyl-2H-indazoles
Cobalt (Co) Azobenzenes + aldehydesC-H functionalization / CyclizationN-Aryl-2H-indazoles

This table summarizes selected metal-catalyzed strategies for the synthesis of the indazole ring system, based on findings from various research articles. nih.govcaribjscitech.comnih.govorganic-chemistry.orgnih.gov

To circumvent the cost and potential toxicity associated with transition metals, several metal-free cyclization protocols have been established. These methods often rely on the use of alternative oxidants or unique reaction conditions. One such approach is the intramolecular aerobic oxidative C-N coupling of aryl hydrazones using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the catalyst and oxygen as the terminal oxidant. thieme-connect.comdntb.gov.ua

Iodine-mediated reactions also provide a powerful metal-free alternative. For example, the synthesis of 1H-indazoles can be achieved from diaryl ketone hydrazones using iodine in the presence of potassium iodide and sodium acetate (B1210297). nih.gov Similarly, iodine can catalyze the aerobic oxidation of o-alkylazobenzenes to yield 2H-indazoles. nih.gov Additionally, some reactions proceed under thermal conditions or are promoted by strong bases without the need for any metal catalyst. organic-chemistry.org

One-pot and multicomponent reactions represent highly efficient strategies for synthesizing complex molecules like indazoles by minimizing intermediate purification steps, saving time, and reducing waste. nih.govacs.org A one-pot domino process has been developed for 1-aryl-1H-indazoles, which combines hydrazone formation from an acetophenone, deprotonation, and SNAr cyclization in a single operation. nih.gov

Copper(I)-mediated one-pot synthesis has been successfully applied to produce 2,3-dihydro-1H-indazoles from ortho-iodobenzyl bromides in moderate to good yields. mdpi.com Three-component reactions have also been reported, such as the condensation of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a CuI catalyst system to generate 2-aryl-2H-indazoles. caribjscitech.com These streamlined approaches are advantageous for creating molecular libraries and for process chemistry. acs.org

Advanced Functionalization Strategies for Indazole Derivatives

Once the indazole core is constructed, advanced functionalization strategies can be employed to introduce further complexity and fine-tune the molecule's properties. Late-stage functionalization via C-H activation is a particularly powerful and atom-economical approach for modifying the indazole scaffold. researchgate.netrsc.org

The C3-position of the indazole ring is a common target for functionalization. researchgate.net Suzuki–Miyaura cross-coupling of a 3-iodo-1H-indazole with various organoboronic acids is a reliable method for introducing aryl or other organic groups at this position. mdpi.com Direct C-H functionalization offers a more direct route, avoiding the pre-functionalization step of halogenation. Transition metal-catalyzed C-H activation can be used for C3-alkylation, arylation, amination, and phosphonylation. rsc.orgmdpi.com Metal-free, radical-mediated pathways have also been developed for C3-formylation and esterification under aerobic conditions. researchgate.net Besides the C3 position, functionalization can also be directed to other positions on the heterocyclic or benzene portions of the molecule. rsc.org

Strategies for Introducing Halogens (Bromine and Fluorine)

The precise installation of halogen atoms on the indazole ring is a critical step in the synthesis of the target compound. This section explores the regioselective bromination and fluorination of indazole scaffolds, as well as sequential halogenation approaches.

Regioselective Bromination at C5 and C6 Positions of Indazole Scaffolds

The regioselective introduction of a bromine atom at the C5 or C6 position of the indazole ring is often dictated by the directing effects of existing substituents and the choice of brominating agent. While direct C5 or C6 bromination of an unsubstituted indazole can lead to a mixture of products, the presence of activating or deactivating groups can enhance selectivity. For instance, the synthesis of 5-bromo-1H-indazol-3-amine has been achieved from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine hydrate, indicating that the bromo-functionality can be incorporated at the benzene ring prior to the indazole ring formation nih.gov.

Contemporary Fluorination Methodologies for Indazoles

Modern fluorination techniques are crucial for the introduction of fluorine into the indazole core, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. While direct C-H fluorination of indazoles can be challenging, methods starting from appropriately substituted precursors are more common. A patented synthesis of 5-bromo-4-fluoro-1H-indazole, a positional isomer of the desired 5-bromo-6-fluoro substitution pattern, starts from 3-fluoro-2-methylaniline (B146951) google.com. This highlights a strategy where the fluorine atom is already present on the aniline (B41778) precursor before the indazole ring is constructed through a sequence of bromination, ring closure, and deprotection google.com.

Sequential Halogenation Approaches for 5-Bromo-6-fluoro Substitution

Regioselective Alkylation and Methylation at N1 and C3 Positions

Following the establishment of the di-halogenated indazole core, the next critical steps involve the regioselective introduction of methyl groups at the N1 and C3 positions.

N-Methylation Strategies for 1H-Indazoles (e.g., using methyl iodide, methyl 2,2,2-trichloroacetimidate)

The N-methylation of 1H-indazoles can result in a mixture of N1 and N2 isomers, and achieving high regioselectivity is a common synthetic challenge. The outcome of the methylation is influenced by the nature of the methylating agent, the base, the solvent, and the substituents on the indazole ring.

Using Methyl Iodide:

Methyl iodide is a widely used reagent for N-methylation. In the presence of a base, such as sodium hydride or potassium carbonate, methyl iodide can alkylate the nitrogen of the indazole ring. The regioselectivity between N1 and N2 is often substrate-dependent. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF resulted in a mixture of N1 and N2 substituted products nih.gov. This suggests that direct methylation of 5-bromo-6-fluoro-1H-indazole with methyl iodide would likely produce a mixture of N1 and N2 isomers, requiring chromatographic separation.

SubstrateMethylating AgentBaseSolventProduct(s)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMFMixture of N1 and N2 isomers nih.gov
6-Nitro-1H-indazoleMethyl Iodide-Sealed tube (100°C)Regioselective N2-methylation researchgate.net

Using Methyl 2,2,2-trichloroacetimidate:

Methyl 2,2,2-trichloroacetimidate has emerged as a reagent for regioselective N-alkylation of heterocycles. It has been used for the efficient and regioselective synthesis of substituted 2-methyl-2H-indazoles under mild acidic conditions researchgate.net. This method offers a potential route to selectively obtain the N2-methylated isomer, which could be valuable for the synthesis of specific indazole analogues.

C3-Methylation Techniques for Indazole Derivatives

The introduction of a methyl group at the C3 position of the indazole ring can be more challenging than N-methylation due to the lower reactivity of the C3 carbon. Direct C-H methylation is often difficult to achieve with high selectivity. A common strategy involves the lithiation of the C3 position followed by quenching with an electrophilic methyl source. However, this approach requires careful control of reaction conditions to avoid side reactions.

While specific examples for the C3-methylation of 5-bromo-6-fluoro-1H-indazole were not found in the surveyed literature, the existence of the commercial product this compound suggests that synthetic routes have been developed bldpharm.comsapphirebioscience.com. A plausible approach could involve the protection of the N1 position, followed by directed metalation at C3 and subsequent reaction with a methylating agent like methyl iodide. Deprotection of the N1 position would then yield the C3-methylated intermediate, which could be subsequently N-methylated as described in the previous section.

Combined Approaches for 1,3-Dimethyl Functionalization

Achieving 1,3-dimethyl functionalization on the indazole core is a critical aspect of synthesizing the target molecule. This typically involves separate, strategic introductions of methyl groups at the N1 and C3 positions.

N1-Methylation: The alkylation of the N1 position of the indazole ring is a common and generally high-yielding transformation. The nitrogen atom at the 1-position is typically more nucleophilic than the N2-position, allowing for regioselective alkylation under basic conditions. Common methodologies involve the use of an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

C3-Functionalization: Introducing a methyl group at the C3 position is often more challenging and can be accomplished through several routes. One approach involves the directed metallation of an N1-protected indazole. For instance, an N1-protected indazole can be treated with a strong base like n-butyllithium (n-BuLi) or a zinc-based reagent to deprotonate the C3 position, followed by quenching with an electrophilic methyl source (e.g., methyl iodide). chim.it Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed if a halogen is first introduced at the C3 position. researchgate.net Recent advancements also include C-H activation strategies, which offer a more atom-economical route to functionalize the C3 position directly. acs.org

Specific Pathways for this compound Synthesis

The synthesis of the specifically substituted this compound can be envisioned through a multi-step process, starting from readily available precursors.

A plausible synthetic route involves the initial formation of a substituted indazole core, followed by sequential bromination and dimethylation. A hypothetical pathway, constructed from established transformations on analogous structures, is outlined below. chim.itgoogle.com

A potential starting material is 4-fluoro-2-methylaniline. The synthesis could proceed via the following key steps:

Diazotization and Cyclization: The aniline precursor undergoes diazotization followed by an intramolecular cyclization to form the 6-fluoro-indazole core.

Bromination: The indazole ring is then subjected to electrophilic bromination to install the bromo group at the C5 position. Reagents like N-Bromosuccinimide (NBS) are commonly used for this purpose.

N1-Methylation: The resulting 5-bromo-6-fluoro-1H-indazole is methylated at the N1 position using standard alkylating conditions as described previously.

C3-Iodination: To facilitate the final methylation, a halogen is introduced at the C3 position. Iodination using N-iodosuccinimide (NIS) under basic conditions is an effective method. chim.it

C3-Methylation: The final methyl group is introduced via a palladium-catalyzed cross-coupling reaction, where the C3-iodo group is coupled with a methylating agent like methylboronic acid or its ester.

The following table summarizes the proposed stepwise synthesis.

StepTransformationTypical Reagents and ConditionsPrecursor CompoundProduct Compound
1Indazole Formation1. NaNO₂, HCl2. Heat or chemical cyclization4-Fluoro-2-methylaniline6-Fluoro-1H-indazole
2C5-BrominationN-Bromosuccinimide (NBS), Acetonitrile6-Fluoro-1H-indazole5-Bromo-6-fluoro-1H-indazole
3N1-MethylationCH₃I, K₂CO₃, DMF5-Bromo-6-fluoro-1H-indazole5-Bromo-6-fluoro-1-methyl-1H-indazole
4C3-IodinationN-Iodosuccinimide (NIS), KOH, DCM5-Bromo-6-fluoro-1-methyl-1H-indazole5-Bromo-6-fluoro-3-iodo-1-methyl-1H-indazole
5C3-MethylationCH₃B(OH)₂, Pd catalyst, Base, Solvent5-Bromo-6-fluoro-3-iodo-1-methyl-1H-indazoleThis compound

This table represents a hypothetical pathway based on established chemical principles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.gov Many of the steps involved in the synthesis of this compound can be significantly enhanced by using microwave irradiation as the heating source. researchgate.netrasayanjournal.co.in

The key advantages of microwave heating stem from its ability to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature and pressure within a sealed vessel. This can overcome activation energy barriers more effectively than conventional heating. nih.gov

Applications in Indazole Synthesis:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling proposed for the C3-methylation step, are particularly well-suited for microwave assistance. Reaction times can be reduced from hours to mere minutes, often with lower catalyst loading. rasayanjournal.co.in

Cyclization Reactions: The formation of the indazole ring itself can be expedited. For instance, ring-closure reactions that require high temperatures can be completed more quickly and with fewer side products under microwave conditions. google.com

N-Alkylation: While typically a straightforward reaction, N-alkylation can also be accelerated using microwave heating, allowing for shorter reaction times and potentially milder conditions.

The table below provides a conceptual comparison between conventional and microwave-assisted methods for key synthetic steps.

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Potential Advantages
Indazole Ring Formation2-12 hours10-30 minutesReduced byproducts, faster optimization
N-Alkylation3-24 hours5-20 minutesIncreased throughput, energy efficiency
Suzuki Cross-Coupling6-48 hours15-60 minutesHigher yields, reduced catalyst degradation

This table provides illustrative comparisons based on general findings in microwave-assisted synthesis.

The adoption of microwave-assisted routes offers a greener and more efficient alternative for the synthesis of this compound, aligning with the principles of modern sustainable chemistry. rasayanjournal.co.in

Chemical Transformations and Derivatization of 5 Bromo 6 Fluoro 1,3 Dimethyl 1h Indazole

Reactivity of the Indazole Core in Substituted Systems

The indazole ring is an aromatic heterocyclic system that can undergo a variety of chemical transformations. chemicalbook.com As a fused bicyclic system composed of a benzene (B151609) ring and a pyrazole (B372694) ring, its reactivity is influenced by the electronic properties of both rings and any substituents present. nih.gov In 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole, the core's reactivity is modulated by the electron-withdrawing inductive effects of the bromine and fluorine atoms, which decrease the electron density of the benzene portion of the ring system, making it less susceptible to electrophilic aromatic substitution.

Conversely, the pyrazole moiety of the indazole system contains two nitrogen atoms. In a non-methylated indazole, the imino hydrogen at the N1 position is acidic and can be easily deprotonated to participate in reactions like alkylation and acylation. chemicalbook.com However, in the specified compound, the N1 position is already occupied by a methyl group, precluding reactions at this site. This N1-substitution directs any further alkylation attempts to the N2 nitrogen, though such reactions are generally less favorable. The C3 position, another common site for functionalization in indazoles, is also substituted with a methyl group in this molecule, limiting its direct derivatization. chim.it Therefore, the primary reactive sites for derivatization on the this compound scaffold are the C5-bromo and C6-fluoro substituents.

Reactions Involving the Bromine Moiety at C5

The bromine atom at the C5 position is the most versatile handle for the chemical derivatization of the molecule. Its presence allows for a wide range of transformations, from substitution to metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of a bromine atom on an aromatic ring is typically challenging. nih.gov The reaction requires significant activation by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com In the case of this compound, the indazole nucleus itself acts as an electron-withdrawing moiety. Furthermore, the highly electronegative fluorine atom at the C6 position (ortho to the bromine) provides additional activation of the C5 position towards nucleophilic attack.

While specific studies detailing the SNAr reactions on this compound are not prevalent in the literature, the electronic setup suggests that such reactions are feasible with strong nucleophiles under appropriate conditions. For comparison, SNAr reactions have been successfully demonstrated on other halogenated, electron-deficient nitrogen heterocycles, such as 5-bromo-1,2,3-triazines, which react with phenols to yield aryloxy-triazine derivatives. nih.govresearchgate.net This suggests that nucleophiles like alkoxides, thiolates, and amines could potentially displace the C5-bromine atom on the indazole ring, provided that suitable reaction conditions are employed.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)

The C5-bromine atom serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of complex organic molecules and functional materials.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for this purpose. It involves the reaction of the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups and generally good yields. For substituted bromoindazoles, this reaction provides a straightforward route to 5-aryl or 5-heteroaryl indazole derivatives. The general conditions involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent like dioxane or DMF with water.

The table below illustrates representative conditions for Suzuki-Miyaura reactions based on analogous bromo-heterocycle systems.

Aryl HalideCoupling PartnerCatalystBaseSolventProduct Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh
5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acidPd(dppf)Cl₂Ag₂CO₃Acetonitrile (B52724)81%
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂OGood

Other important metal-catalyzed reactions applicable to the C5-bromo position include:

Stille Coupling: Utilizes organostannanes as coupling partners.

Negishi Coupling: Employs organozinc reagents.

Heck Reaction: Involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

These reactions collectively offer a robust toolkit for elaborating the structure of this compound at the C5 position, enabling the synthesis of a diverse library of derivatives.

Reductive Debromination Strategies

Reductive debromination is the process of replacing a bromine atom with a hydrogen atom. This transformation can be a desirable synthetic step to access the corresponding debrominated analogue, 6-fluoro-1,3-dimethyl-1H-indazole. This reaction is also frequently observed as an undesired side reaction during metal-catalyzed cross-coupling processes, where a proton source quenches an intermediate instead of the desired coupling partner.

Intentional reductive debromination of aryl bromides can be accomplished through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), often with a base like triethylamine (B128534) or sodium acetate (B1210297) to neutralize the HBr byproduct.

Hydride Reagents: Using reducing agents such as tributyltin hydride (Bu₃SnH) via a radical mechanism or other hydride sources.

Dissolving Metal Reduction: Employing metals like zinc or iron in an acidic medium.

While specific protocols for the reductive debromination of this compound are not explicitly detailed, these standard methods for aryl halide reduction are expected to be applicable.

Reactions Involving the Fluorine Moiety at C6

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally stable and generally unreactive. baranlab.org This stability is a primary reason for the inclusion of fluorine in many pharmaceutical and agrochemical compounds. However, its inertness also presents a significant challenge for chemical modification.

C-F Bond Activation and Functionalization

The functionalization of a C-F bond on an aromatic ring is a demanding transformation that typically requires harsh conditions or highly specialized catalytic systems. mdpi.com The primary strategies for achieving C-F activation fall into two categories:

Transition-Metal-Catalyzed Activation: This approach involves the oxidative addition of a low-valent transition metal (e.g., nickel, palladium, rhodium) into the C-F bond. rsc.org These reactions are often difficult and may require the use of specialized ligands and high temperatures. The presence of a directing group ortho to the fluorine atom can sometimes facilitate this process, but no such group exists in the target molecule. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Although fluorine is highly electronegative, the fluoride (B91410) ion can act as a good leaving group in SNAr reactions if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. mdpi.com In some cases, fluorine is a better leaving group than other halogens in SNAr. youtube.com For this compound, the ring is moderately electron-deficient, but it is unlikely to be activated enough for the C6-fluorine to be displaced by common nucleophiles under standard conditions, especially in the presence of the more reactive C5-bromine.

Given these challenges, the selective functionalization of the C6-fluorine bond in this compound remains a formidable synthetic obstacle. Such a transformation would likely require the development of novel catalytic methods and is an area of ongoing research in the field of organofluorine chemistry.

Role of Fluorine in Directing Reactivity and Modulating Properties

The presence of a fluorine atom at the C6 position of the this compound ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the benzene ring towards electrophilic aromatic substitution. However, fluorine can also exert a positive mesomeric effect (+M) by donating its lone pair of electrons to the aromatic system.

In the context of electrophilic aromatic substitution, the interplay between these two opposing effects is crucial. While the inductive effect deactivates the entire ring, the mesomeric effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In this compound, the positions ortho to the fluorine are C5 and C7. The C5 position is already substituted with a bromine atom. Therefore, electrophilic attack would be directed primarily to the C7 position.

Furthermore, the fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical in the context of medicinal chemistry. The introduction of fluorine can also alter the pKa of the indazole ring system, potentially influencing its biological activity.

Functionalization at Other Positions of the this compound Scaffold

Beyond the influence of the fluorine substituent, the this compound scaffold offers several other positions for chemical modification, including the benzene ring, the pyrazole nitrogens, and the C3-methyl group.

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions. The directing effects of the substituents on the benzene ring are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
BromoC5-I > +MDeactivating, ortho, para-directing
FluoroC6-I > +MDeactivating, ortho, para-directing
Fused Pyrazole-Electron-donatingActivating, directs to C4 and C7

The cumulative effect of these substituents suggests that the C4 and C7 positions are the most likely sites for electrophilic attack. The fused pyrazole ring is generally considered activating and directs electrophiles to the C4 and C7 positions. The bromine at C5 and fluorine at C6 are deactivating but direct ortho and para. The para position to the bromine is C2 (on the pyrazole ring), and the ortho positions are C4 and C6 (fluorinated). The ortho positions to the fluorine are C5 (brominated) and C7.

Considering these combined effects, the C7 position is strongly favored for electrophilic substitution due to the directing influence of the fused pyrazole ring and the fluorine atom. The C4 position is also a potential site, being ortho to the bromine and influenced by the pyrazole ring. Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the deactivated nature of the ring may require harsh reaction conditions.

In this compound, the N1 position is already alkylated with a methyl group. Further reactions at this nitrogen are unlikely under typical conditions. However, the N2 nitrogen of the pyrazole ring possesses a lone pair of electrons and can act as a nucleophile.

Alkylation or arylation at the N2 position would lead to the formation of a quaternary indazolium salt. Such reactions typically involve treatment with strong alkylating agents like alkyl halides or triflates. The resulting indazolium salts can serve as precursors for the synthesis of N-heterocyclic carbenes or as ionic liquids.

ReactantConditionsProduct
Alkyl Halide (e.g., CH₃I)Heat5-Bromo-6-fluoro-1,2,3-trimethyl-1H-indazol-2-ium salt
Aryl HalidePalladium catalysis5-Bromo-6-fluoro-1,3-dimethyl-2-aryl-1H-indazol-2-ium salt

The methyl group at the C3 position of the indazole ring is another site for functionalization. The protons of this methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles.

One common transformation is condensation with aldehydes or ketones in the presence of a base to form styryl-type derivatives. Another possibility is halogenation of the methyl group under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield a bromomethyl derivative. This bromomethyl intermediate is a versatile synthon that can be further converted into alcohols, ethers, amines, and other functional groups through nucleophilic substitution reactions.

Reaction TypeReagentsProduct
CondensationAldehyde (R-CHO), Base5-Bromo-6-fluoro-1-methyl-3-(2-R-vinyl)-1H-indazole
Radical HalogenationN-Bromosuccinimide (NBS), AIBN5-Bromo-3-(bromomethyl)-6-fluoro-1-methyl-1H-indazole
OxidationStrong oxidizing agent (e.g., KMnO₄)5-Bromo-6-fluoro-1-methyl-1H-indazole-3-carboxylic acid

These transformations highlight the rich chemistry of the this compound scaffold and provide avenues for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research.

Spectroscopic and Analytical Characterization Techniques for Substituted Indazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and environment of atoms. nih.govnih.gov For substituted indazoles, various NMR experiments are employed to map out the proton and carbon frameworks, as well as to characterize the nitrogen atoms within the heterocyclic ring.

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a substituted indazole such as 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

The two methyl groups, one at the N1 position and one at the C3 position, will appear as sharp singlet signals in the upfield region of the spectrum. The N-methyl group typically resonates around δ 3.9-4.2 ppm, while the C-methyl group signal is expected at a slightly different chemical shift. amazonaws.comacu.edu.in

The following table presents typical ¹H NMR chemical shift ranges for protons in related substituted indazole structures.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.0 - 8.5d, t, m
N-CH₃3.9 - 4.2s
C-CH₃2.0 - 2.5s

This table is interactive. Data compiled from analogous compounds in the literature. nih.govamazonaws.comnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. In this compound, each carbon atom in the bicyclic ring system and the two methyl groups will produce a distinct signal.

The chemical shifts of the carbon atoms in the indazole ring are sensitive to the attached substituents. The carbons bearing the bromine (C-5) and fluorine (C-6) atoms will show characteristic shifts, and the C-F coupling will be observable as a doublet in the ¹³C NMR spectrum. The quaternary carbons, such as C-3, C-3a, and C-7a, can also be identified. The signals for the aromatic carbons typically appear in the range of δ 110-150 ppm. amazonaws.comnih.govamazonaws.com The methyl carbons will resonate in the upfield region, typically between δ 15 and 40 ppm. amazonaws.comacu.edu.in

A representative table of ¹³C NMR chemical shifts for similar indazole derivatives is provided below.

Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic C110 - 150
C-Br~115
C-F~150-160 (with C-F coupling)
C-N~140
N-CH₃~35
C-CH₃~15-20

This table is interactive. Data compiled from analogous compounds in the literature. amazonaws.comacu.edu.innih.gov

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, provides direct information about the electronic environment of the nitrogen atoms within the indazole ring. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is a powerful tool for distinguishing between N-1 and N-2 isomers of indazoles. nih.govnih.gov The chemical shifts of the nitrogen atoms are highly sensitive to substitution on the indazole ring and the tautomeric form. nih.govacs.org

For this compound, two distinct ¹⁵N signals would be expected, corresponding to the N-1 and N-2 atoms. The chemical shift values can help confirm the N-1 substitution pattern. nih.govscilit.com Studies on related azoles have shown that nitrogen chemical shifts can vary significantly, often by more than 20 ppm between isomeric structures. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons on the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, allowing for the assignment of protonated carbons. numberanalytics.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can show correlations from the methyl protons to the carbons of the indazole ring, confirming their points of attachment. numberanalytics.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful for confirming stereochemistry and the substitution pattern on the ring. numberanalytics.com

Through the combined use of these 2D NMR experiments, a complete and detailed structural map of this compound can be constructed. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgnih.gov These two techniques are often complementary. nih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-N, C-F, and C-Br bonds.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Appears in the 1450-1600 cm⁻¹ region. nih.gov

C-N stretching: Found in the 1000-1300 cm⁻¹ range. researchgate.net

C-F stretching: A strong band is expected in the 1000-1250 cm⁻¹ region.

C-Br stretching: Appears in the lower frequency region, typically between 500 and 700 cm⁻¹. researchgate.net

The table below summarizes the expected vibrational frequencies for key functional groups in substituted indazoles.

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H stretch> 3000IR, Raman
Aromatic C=C stretch1450 - 1600IR, Raman
C-N stretch1000 - 1300IR
C-F stretch1000 - 1250IR
C-Br stretch500 - 700IR

This table is interactive. Data compiled from general spectroscopy charts and analogous compounds. nih.govresearchgate.net

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu For this compound (C₉H₈BrFN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. amazonaws.comnih.gov

The molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such compounds might include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of HBr or HF.

Cleavage of the indazole ring system.

Analysis of these fragment ions helps to confirm the presence of the various substituents and the core indazole structure. miamioh.edu

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of substituted indazoles. walshmedicalmedia.com The method's versatility allows for the separation of complex mixtures, including regioisomers, which are often formed during the synthesis of N-substituted indazoles. google.com Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used, employing a nonpolar stationary phase and a polar mobile phase. walshmedicalmedia.com

The development of an HPLC method for a specific indazole derivative involves optimizing several parameters, including the column type (e.g., C18, C8), mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol), pH, and flow rate. ptfarm.plnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve satisfactory separation of compounds with different polarities and to obtain symmetrical peak shapes. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths. walshmedicalmedia.com For indazole derivatives, which contain a chromophoric system, UV detection is typically sensitive.

A patent for separating substituted indazole isomers highlights the challenge of purification, often relying on chromatographic methods. google.com The purity of a sample like this compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Substituted Indazole Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by a mass spectrometer. ojp.gov GC-MS is particularly useful for identifying and quantifying indole (B1671886) and indazole derivatives, such as those found in synthetic cannabinoid mixtures. nih.gov

The electron ionization (EI) source in a typical GC-MS system imparts high energy to the molecules, leading to extensive and reproducible fragmentation. ojp.gov The resulting mass spectrum, often referred to as a "molecular fingerprint," can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification. nih.gov The fragmentation patterns of indazole carboxamides have been studied in detail, providing characteristic routes that aid in structural identification. nih.gov For this compound, key fragments would likely arise from the loss of a methyl group, cleavage of the indazole ring, or loss of the bromine atom. The high separation efficiency of the gas chromatograph allows for the resolution of closely related isomers that might be difficult to separate by other means. ojp.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of organic reactions in real-time. libretexts.orgresearchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting material(s). rochester.edu The plate is then developed in a suitable solvent system (eluent).

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the spots are resolved. rochester.edu Because different compounds have different affinities for the stationary phase and solubility in the mobile phase, they travel up the plate at different rates, resulting in different retention factor (Rƒ) values. rsc.org

For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the formation of byproducts. Visualization of the spots can be achieved under UV light (as indazoles are UV-active) or by using chemical staining agents like iodine. rsc.org This technique is also valuable during the work-up and purification stages, for example, to identify the fractions from a column chromatography that contain the desired product. thieme.de

Table 3: Mentioned Compounds

Compound Name
This compound
4-aminophenol
paracetamol
2-nitrophenol
4-nitrophenol
phenyl benzoate
benzaldehyde

Computational Chemistry and Theoretical Studies of 5 Bromo 6 Fluoro 1,3 Dimethyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. rad-proceedings.org Such studies are crucial for understanding its chemical behavior.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

No specific studies detailing the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, for 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole were found. This type of analysis is essential for predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Prediction of Spectroscopic Properties

There are no published theoretical predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. While experimental data may exist in proprietary databases, computational predictions based on quantum chemical methods are not available in the public scientific literature.

Tautomeric Equilibrium Analysis and Stability

The indazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.gov The stability of these forms is influenced by the substituents on the ring. For this compound, the presence of a methyl group at the N1 position precludes the typical 1H/2H tautomerism. However, no specific computational studies on its stability or other potential tautomeric forms were located.

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in drug discovery for evaluating how a ligand might interact with a biological target, such as a protein kinase. researchgate.netdntb.gov.ua

Conformational Analysis of the Indazole Ring System

A conformational analysis of this compound has not been specifically reported. Such a study would investigate the preferred three-dimensional arrangements of the molecule, particularly the orientation of the methyl groups, which can influence its binding to target proteins.

Investigation of Ligand-Target Interactions and Binding Modes

While many indazole derivatives have been investigated as kinase inhibitors through molecular docking studies, no specific research detailing the ligand-target interactions and binding modes of this compound has been published. biotech-asia.orgrsc.org These studies are critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Theoretical Reactivity Prediction and Reaction Mechanism Studies

The reactivity and potential reaction pathways of this compound can be extensively modeled using computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, which in turn governs its chemical behavior. These computational approaches allow for the prediction of reactivity sites, the elucidation of reaction mechanisms, and the calculation of various molecular properties that are crucial for understanding the compound's chemical nature.

DFT calculations are a cornerstone for studying the physicochemical properties of indazole derivatives. By solving approximations of the Schrödinger equation, DFT methods can determine the electron distribution within a molecule, offering a quantitative basis for predicting its reactivity. A common approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of electronic properties such as molecular orbital energies and the electrostatic potential.

Global Reactivity Descriptors

Global reactivity descriptors are calculated to provide a general overview of the molecule's stability and reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other calculated parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Below is an interactive table showcasing hypothetical, yet representative, global reactivity descriptors for this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

DescriptorValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.65Difference between LUMO and HOMO energies; indicates chemical stability.
Ionization Potential (I)6.85The energy required to remove an electron.
Electron Affinity (A)1.20The energy released when an electron is added.
Electronegativity (χ)4.025A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η)2.825A measure of resistance to change in electron distribution.
Chemical Softness (S)0.177The reciprocal of chemical hardness; indicates higher reactivity.

Local Reactivity and Reaction Site Prediction

While global descriptors provide a broad picture, local reactivity descriptors pinpoint specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For this compound, MEP analysis would likely reveal:

Nucleophilic Regions: The nitrogen atom at the N-2 position of the indazole ring is expected to be an electron-rich site, making it a likely target for electrophilic attack or protonation. The π-system of the benzene (B151609) ring also contributes to nucleophilicity.

Electrophilic Regions: The regions around the highly electronegative fluorine and bromine atoms would exhibit a positive electrostatic potential, making the adjacent carbon atoms susceptible to nucleophilic attack, particularly in substitution reactions.

Fukui functions are another tool used to predict local reactivity. They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule, thereby identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

Reaction Mechanism Studies

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving substituted indazoles. By modeling the entire reaction coordinate, from reactants to products through transition states, chemists can understand the feasibility and kinetics of a proposed pathway.

For instance, in studying a potential nucleophilic aromatic substitution (SNAr) reaction on the benzene ring of this compound, computational methods can:

Identify the most favorable site for substitution: Calculations can compare the activation energies for substitution at different positions.

Characterize Transition States: The geometry and energy of the transition state for the rate-determining step can be calculated. A lower activation energy barrier indicates a faster reaction.

Evaluate Solvent Effects: The influence of different solvents on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models.

A hypothetical reaction coordinate diagram for a proposed SNAr reaction is presented below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

Reaction StepRelative Energy (kcal/mol)Description
Reactants0.0Starting materials: this compound and a nucleophile.
Transition State+25.5Highest energy point along the reaction coordinate, representing the activation barrier.
Intermediate+5.2A metastable species formed during the reaction (e.g., Meisenheimer complex).
Products-10.8The final, more stable chemical species.

These theoretical investigations provide a powerful complement to experimental work, offering a molecular-level understanding that can guide the synthesis of new derivatives and predict the chemical behavior of complex molecules like this compound.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5 Bromo 6 Fluoro 1,3 Dimethyl 1h Indazole and Analogues

Design Principles for Indazole-Based Bioactive Compounds

The design of bioactive compounds based on the indazole scaffold is guided by several key principles. The indazole ring system is a notable pharmacophore due to its applications in medicinal chemistry. nih.gov A critical feature of the indazole core is its ability to act as a surrogate for the adenine (B156593) of ATP, which allows indazole-based molecules to function as competitive kinase inhibitors. caribjscitech.com The two adjacent nitrogen atoms in the pyrazole (B372694) portion of the ring are crucial, as they can form strong hydrogen bonds within the hydrophobic pockets of biological receptors, a key interaction for kinase inhibition. researchgate.net

The versatility of the indazole scaffold lies in its tolerance for a wide variety of substituents at multiple positions (C3, C4, C5, C6, C7, N1, and N2). nih.gov This allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic properties, including potency, selectivity, and mechanism of action. acs.org For instance, substitutions on the indazole skeleton are crucial for achieving high inhibition of specific biological targets. nih.gov The planarity of the ring system, combined with the potential for diverse side chain substitutions, enables the creation of a vast library of derivatives. researchgate.net

Rational Drug Design Approaches Utilizing Indazole Scaffold

The indazole scaffold is extensively utilized in rational drug design, a process that leverages computational tools to create new therapeutic agents. nih.gov Structure-based drug design is a prominent approach where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design molecules that can bind to it with high affinity and selectivity. nih.gov This method has been successfully applied to develop indazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov

Molecular docking and other computational methods are employed to predict the binding modes and affinities of indazole analogues to their targets. nih.govnih.gov These in silico techniques help in understanding the structure-activity relationships (SAR) and in optimizing lead compounds. nih.gov For example, docking studies have been used to explore the interaction mechanisms of indazole-based diarylurea derivatives with the c-kit protein, guiding the synthesis of compounds with improved anticancer activity. nih.gov Similarly, fragment-based and knowledge-based drug design approaches have been used to develop selective inhibitors of Aurora kinases, which are involved in cell division. nih.govdntb.gov.ua These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.netbohrium.com

Mechanistic Investigations of Biological Targets and Pathways

Indazole derivatives are particularly prominent as inhibitors of protein kinases. nih.govrsc.org Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins, a process fundamental to cell growth, proliferation, and apoptosis. nih.gov The indazole core often acts as a hinge-binder, with its nitrogen atoms forming hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme. nih.gov This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. caribjscitech.com

Many indazole derivatives have been developed as specific inhibitors of tyrosine kinases and serine/threonine kinases. nih.gov For example, they have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels) in tumors. nih.gov Other kinases targeted by indazole analogues include Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Mitogen-activated protein kinases (MAPKs). nih.govnih.gov

Beyond kinases, indazole derivatives have also been investigated as inhibitors of other enzymes, such as proteases. For instance, novel thiazolyl-indazole derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme essential for viral replication. nih.gov

The pharmacological versatility of the indazole scaffold extends to its interaction with various receptors. nih.gov For instance, certain indazole derivatives like granisetron (B54018) function as 5-HT3 receptor antagonists and are used as anti-emetics. nih.gov Others have been designed as cannabinoid ligands and selective allosteric modulators for nuclear receptors like RORγt. austinpublishinggroup.comdundee.ac.uk

Computational and experimental studies are used to analyze the receptor binding profiles of these compounds. Molecular docking can predict how a ligand fits into a receptor's binding site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov For example, studies on trisubstituted isoxazoles, which are distinct from indazole analogues, have been conducted to establish structure-activity relationship profiles for allosteric binding sites. dundee.ac.uk This type of analysis is crucial for developing ligands with high selectivity for a specific receptor subtype, thereby minimizing off-target effects.

By inhibiting key enzymes and binding to specific receptors, indazole derivatives can modulate a variety of cellular pathways. A primary consequence of kinase inhibition is the disruption of signaling cascades that control cell proliferation and survival. nih.gov For example, by inhibiting VEGFR, indazole compounds can suppress tumor angiogenesis, effectively starving cancer cells of nutrients and oxygen. nih.gov

Indazole analogues have been shown to induce apoptosis (programmed cell death) and block cell proliferation in different cancer cell lines. bohrium.comrsc.org The inhibition of kinases like Cyclin-Dependent Kinases (CDKs) directly impacts the cell cycle. globethesis.comyoutube.com CDKs are essential for the progression of cells through the different phases of division (G1, S, G2, M). mdpi.com By inhibiting CDKs, indazole derivatives can cause cell cycle arrest, preventing cancer cells from dividing. globethesis.com Furthermore, some indazole-based compounds have been shown to inhibit the MAPK signaling pathway, which is crucial for cell growth and survival. nih.gov

Structure-Activity Relationships of Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.gov Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. acs.orgnih.gov

For example, in the development of VEGFR-2 inhibitors, it was found that the presence of hydrophobic groups like alkyl or halogen atoms on a pyrimidine (B1678525) ring attached to the indazole led to a decrease in potency compared to a methoxy (B1213986) derivative. nih.gov In another study on HIF-1 inhibitors, a substituted furan (B31954) moiety on the indazole skeleton was found to be crucial for high activity. nih.gov

SAR studies have revealed that substitutions at the C3, C5, and C6 positions of the indazole ring are particularly important for activity against various targets. nih.gov For instance, in a series of compounds designed as antitumor agents, the substituent at the C-5 position of the indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells, with a 3,5-difluoro substituent showing the highest activity. mdpi.com Similarly, for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role. nih.gov

The table below summarizes SAR findings for various indazole analogues targeting different biological entities.

Indazole Analogue ClassTargetKey SAR FindingsReference
Indazole-pyrimidine derivativesVEGFR-2Methoxy groups on the pyrimidine ring increased potency compared to alkyl or halogen groups. nih.gov
1,3-disubstituted indazolesHIF-1A substituted furan moiety on the indazole skeleton was critical for high inhibitory activity. nih.gov
1H-indazole-3-amine derivativesAntiproliferative (Hep-G2 cells)A 3,5-difluoro substituent on the benzene (B151609) ring at C-5 showed superior activity compared to other fluoro or trifluoromethoxy substituents. mdpi.com
3-aryl-indazole derivativespan-TrkReplacement of a methoxy group with piperidine (B6355638) led to high cell permeability and significant potency. nih.gov
Thiazolyl-indazole derivativesSARS-CoV-2 MProA phenylthiazole moiety was identified as a promising scaffold for protease inhibition. nih.gov
1,4-disubstituted indazole derivativesGlucokinase activatorsAryl groups on the C3 and C6 positions of the indazole core were found to be crucial for inhibitory activities. nih.gov

Impact of Halogen Substituents (Bromine and Fluorine) on Biological Activity

Halogen atoms, such as bromine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. Their effects on potency, selectivity, and pharmacokinetic profiles are well-documented across various compound classes, including indazole derivatives.

The introduction of halogen substituents can significantly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. Studies on different chemical scaffolds have shown that increasing the atomic mass of a halogen substituent can correlate with enhanced biological activity. rsc.org For instance, in the context of certain organoruthenium anticancer agents, the nature of the halide substituents had a notable impact on the chemical shifts observed in NMR spectra, although its effect on cytotoxic activity was found to be minor in that specific series. acs.org

In the realm of indazole-based kinase inhibitors, halogen substitution has proven to be a critical strategy for optimizing potency. Research on 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2) revealed that the position of fluorine substitution was crucial. While fluorine on certain parts of the molecule was not well-tolerated, its placement at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. nih.gov This highlights the specific role that a C6-fluoro substituent, as seen in 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole, can play in enhancing biological effects.

Similarly, studies on indazole–pyrimidine-based derivatives targeting VEGFR-2 showed that hydrophobic groups, including halogens, could modulate potency. nih.gov While in that specific series, alkyl or halogen groups led to a decrease in potency compared to a methoxy derivative, it underscores the principle that halogenation is a key tool for SAR exploration. nih.gov The presence of both bromine at the C5 position and fluorine at the C6 position in the target molecule suggests a deliberate design to balance lipophilicity, electronic effects, and potential halogen bonding interactions with the biological target.

Table 1: Effect of Halogen Substitution on the Biological Activity of Indazole Analogues

Compound Series Target Observation Reference
1H-indazol-3-amine derivatives FGFR1, FGFR2 Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov

Influence of Methyl Substituents at N1 and C3 on SAR

The substitution pattern on the pyrazole portion of the indazole ring, specifically at the N1 and C3 positions, is a determining factor for biological activity and selectivity. Alkylation at the N1 or N2 position can significantly affect the molecule's conformation and its ability to interact with target proteins.

The N1-alkylation of the indazole scaffold is a common strategy in drug discovery. beilstein-journals.org The presence of a methyl group at the N1 position, as in this compound, fixes the tautomeric form to 1H-indazole, which is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org This rigidification can be advantageous for binding to a specific target by reducing the entropic penalty upon binding. Studies on various indole (B1671886) derivatives (a related heterocyclic system) have shown that N1 substitution can significantly influence biological properties, with some N-substituted derivatives exhibiting potent activities. nih.govnih.gov

The C3 position of the indazole ring is also a critical site for modification. C3-substituted 1H-indazoles are important substructures in many pharmaceuticals. pnrjournal.com In a series of indazole-based GSK-3β inhibitors, the addition of a methyl group on the phenyl ring of the indazole core led to a notable increase in activity compared to the unsubstituted analogue. nih.gov While this refers to the benzene portion, it illustrates the sensitivity of the indazole scaffold to methyl substitutions. The presence of a methyl group at C3 in this compound likely serves to occupy a specific hydrophobic pocket in its target protein, contributing to binding affinity.

Table 2: Influence of N1 and C3-Substitution on Indazole Analogues

Position Substituent General Effect on SAR Reference
N1 Alkyl (e.g., Methyl) Fixes tautomeric form, influences conformation, can enhance binding by reducing entropic penalty. beilstein-journals.org

Positional Isomerism and its Effect on Biological Activity

Positional isomerism, including the placement of substituents on the ring and the N-alkylation position (N1 vs. N2), can have a profound effect on the biological activity of indazole derivatives. A minor shift in a substituent's location can lead to a dramatic loss or gain of potency, often due to altered interactions with the target protein.

The regiochemistry of N-alkylation is particularly critical. Direct alkylation of 1H-indazoles can often lead to a mixture of N1- and N2-substituted products, and the biological activity of these regioisomers can differ significantly. beilstein-journals.org For example, in the development of M1 positive allosteric modulators (PAMs), it was demonstrated that regioisomeric N-methyl indazoles had a profound effect on activity. researchgate.net This emphasizes that the N1-methylation of this compound is a key determinant of its specific biological profile, which would likely differ from its N2-methyl counterpart.

The arrangement of substituents on the benzene ring of the indazole is also crucial. The specific 5-bromo-6-fluoro substitution pattern defines a particular electronic and steric profile. Changing the positions of these halogens (e.g., to 5-fluoro-6-bromo or other combinations) would alter the molecule's dipole moment and its potential interactions with a biological target, likely leading to a different activity profile. Studies on other heterocyclic systems have confirmed that linearly attached pendants can show more potency compared to angularly attached ones, illustrating the importance of substituent placement. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools used to identify the key chemical features required for a molecule to bind to a specific target. researchgate.net For the indazole scaffold, these approaches have been successfully used to design novel inhibitors for various targets, such as histone deacetylases (HDACs) and fibroblast growth factor receptors (FGFRs). researchgate.netnih.gov

A pharmacophore model for an indazole-based inhibitor would typically define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are essential for activity. For this compound, a pharmacophore model might include:

A hydrophobic feature corresponding to the C3-methyl group.

Another hydrophobic/aromatic feature from the indazole ring itself.

Potential halogen bond donors from the bromine and fluorine atoms.

Defined locations for the nitrogen atoms of the pyrazole ring, which can act as hydrogen bond acceptors.

Fragment-based drug design, a related strategy, has been used to identify indazole-based pharmacophores for FGFR kinases. researchgate.net This approach involves identifying small fragments that bind to the target and then computationally or synthetically growing them into more potent lead compounds. The structure of this compound can be seen as an optimized combination of different fragments (the dimethyl-indazole core and the di-halogenated benzene ring) designed to fit a specific protein binding site. Such rational design, guided by computational models, is a cornerstone of modern medicinal chemistry for developing potent and selective indazole-based therapeutics. bldpharm.com

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Highly Substituted Indazoles

The synthesis of polysubstituted indazoles like 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole can be challenging. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methods to construct such complex molecules. nih.gov Future synthetic strategies are expected to focus on improving atom economy, functional group tolerance, and regioselectivity.

One of the most promising areas is the late-stage functionalization of the indazole core via C-H activation. rsc.org This approach allows for the direct introduction of substituents onto the indazole ring system, avoiding the need for pre-functionalized starting materials and thus shortening synthetic routes. rsc.org Metal-catalyzed reactions, particularly those employing palladium, rhodium, and copper, have been instrumental in developing novel methods for C-H functionalization, including arylation, alkylation, and acylation of the indazole scaffold. nih.govnih.gov For a molecule like this compound, these methods could be retrospectively applied to simpler indazole precursors to introduce the bromo, fluoro, and methyl groups with high precision.

Another key trend is the development of one-pot and tandem reactions that allow for the construction of the indazole ring and the introduction of multiple substituents in a single continuous process. nih.gov These strategies are not only more efficient but also more environmentally friendly, reducing the need for purification of intermediates. hilarispublisher.com For instance, a cascade reaction involving a C-H activation followed by an intramolecular annulation has been successfully used to synthesize 3-acylated-2H-indazoles. nih.gov

Furthermore, the use of novel catalytic systems, including nano-catalysts and ionic liquids, is being explored to facilitate the synthesis of substituted indazoles under milder reaction conditions and with improved yields. researchgate.netjocpr.com These environmentally friendly approaches are expected to play a significant role in the sustainable production of complex indazole derivatives for pharmaceutical applications. hilarispublisher.comjocpr.com

Table 1: Emerging Synthetic Methodologies for Substituted Indazoles

Synthetic Strategy Description Potential Advantages
C-H Functionalization Direct introduction of functional groups onto the indazole core, often catalyzed by transition metals. rsc.org Increased synthetic efficiency, reduced number of steps, access to novel derivatives. rsc.org
Tandem/Cascade Reactions Multi-step reactions occurring in a single pot without isolation of intermediates. nih.gov Improved atom economy, reduced waste, shorter reaction times. nih.gov
Novel Catalytic Systems Utilization of nano-catalysts or ionic liquids to promote reactions. researchgate.netjocpr.com Milder reaction conditions, higher yields, environmentally benign. jocpr.com

| Photoredox Catalysis | Use of light to initiate chemical transformations for indazole synthesis. | Access to unique reaction pathways and functional group tolerance. |

Advanced Computational Approaches in Indazole Research

Computational chemistry has become an indispensable tool in modern drug discovery, and its application in indazole research is rapidly expanding. nih.govemanresearch.org For a specific molecule like this compound, computational methods can provide valuable insights into its physicochemical properties, potential biological targets, and binding interactions, thereby guiding its future development. researchgate.net

One of the key computational techniques is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to screen large libraries of virtual indazole derivatives against known biological targets to identify potential hits. researchgate.net For instance, docking studies have been successfully employed to identify indazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful tool used to correlate the chemical structures of indazole derivatives with their biological activities. nih.gov By generating 3D models, researchers can identify the key structural features responsible for a compound's potency and selectivity, which can then be used to design more effective analogues. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between an indazole derivative and its biological target over time. nih.gov These simulations can reveal important information about the stability of the ligand-protein complex and the conformational changes that occur upon binding, offering a deeper understanding of the mechanism of action. researchgate.netnih.gov The insights gained from MD simulations can be crucial for optimizing the binding affinity and pharmacokinetic properties of lead compounds. researchgate.net

The integration of artificial intelligence and machine learning algorithms with these computational methods is a burgeoning area that promises to further accelerate the drug discovery process for indazole-based compounds. nih.gov

Table 2: Advanced Computational Methods in Indazole Drug Design

Computational Method Application in Indazole Research Key Insights Provided
Molecular Docking Virtual screening and binding mode prediction. nih.gov Identification of potential biological targets and key binding interactions. nih.gov
3D-QSAR Elucidating structure-activity relationships. nih.gov Guidance for designing more potent and selective indazole derivatives. nih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of ligand-protein complexes. nih.gov Understanding binding stability and mechanism of action. researchgate.netnih.gov

| Pharmacophore Modeling | Identifying essential features for biological activity. emanresearch.org | Design of novel scaffolds with desired pharmacological profiles. |

Exploration of Novel Biological Targets for Indazole Derivatives

The indazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.netorientjchem.org Future research on this compound and related compounds will likely focus on exploring novel and less-drugged biological targets to address unmet medical needs.

A significant area of interest is the development of indazole-based kinase inhibitors . rsc.org Many indazole derivatives have already been approved as anti-cancer drugs that target various protein kinases involved in cell signaling pathways. mdpi.comrsc.org Future efforts will likely be directed towards identifying inhibitors for novel kinase targets or developing more selective inhibitors for existing targets to minimize off-target effects. For example, polo-like kinase 4 (PLK4) and fibroblast growth factor receptor (FGFR) are among the kinase targets currently being investigated for indazole-based therapies in clinical trials. rsc.org

Beyond oncology, indazole derivatives are being explored for their potential in treating a variety of other conditions. For instance, some indazoles have shown promise as anti-inflammatory agents by targeting enzymes like COX-2. researchgate.net There is also growing interest in their potential for treating neurodegenerative diseases and cardiovascular disorders . nih.govnih.gov One promising indazole derivative, DY-9760e, has demonstrated cardioprotective effects in preclinical studies. nih.gov

The discovery of indazole derivatives as inhibitors of bacterial DNA gyrase B has opened up new avenues for the development of novel antibiotics to combat antimicrobial resistance. nih.gov This highlights the potential of the indazole scaffold to yield compounds with entirely new mechanisms of action. nih.gov Additionally, hypoxia-inducible factor-1α (HIF-1α) has been identified as a target for indazole derivatives in the context of cancer therapy. hilarispublisher.comnih.gov

The continued exploration of new biological targets, aided by advanced screening technologies and a deeper understanding of disease biology, will undoubtedly expand the therapeutic potential of the indazole chemical class.

Table 3: Potential Novel Biological Targets for Indazole Derivatives

Biological Target Class Specific Examples Therapeutic Area
Protein Kinases Polo-like kinase 4 (PLK4), Fibroblast growth factor receptor (FGFR) rsc.org Oncology rsc.org
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) researchgate.net Inflammation researchgate.net
Cardiovascular Targets Calmodulin nih.gov Cardiovascular Diseases nih.gov
Bacterial Enzymes DNA Gyrase B nih.gov Infectious Diseases nih.gov

| Transcription Factors | Hypoxia-inducible factor-1α (HIF-1α) nih.gov | Oncology nih.gov |

Q & A

Q. How can the synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole be optimized for high yield and purity?

Methodological Answer:

  • Route Selection : Use cyclization of precursors like halogenated anilines with methyl isocyanide, employing Pd/Cu catalysts to enhance regioselectivity .
  • Reaction Conditions : Optimize solvent choice (e.g., DMF for polar aprotic conditions) and temperature (typically 80–120°C) to minimize side products .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95%) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at N-1/C-3, bromo/fluoro positions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₈BrFN₂, MW = 243.08 g/mol) .
  • X-Ray Crystallography : SHELX programs refine crystal structures to resolve positional ambiguities (e.g., methyl vs. halogen orientation) .

Advanced Research Questions

Q. How can researchers evaluate and compare the antitumor activity of this compound against structural analogs?

Methodological Answer:

  • In Vitro Assays : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. For example:
CompoundIC₅₀ (nM)Cell LineReference
This compound~500MCF-7
5-Bromo-6-fluoro-1H-indazole~700MCF-7
  • SAR Analysis : Compare substituent effects; the 1,3-dimethyl groups enhance metabolic stability but may reduce solubility .

Q. What strategies mitigate hERG channel interactions in indazole-based drug candidates?

Methodological Answer:

  • Lipophilicity Reduction : Introduce polar groups (e.g., -OH, -COOH) to lower logP, as seen in optimized analogs with reduced hERG IC₅₀ (e.g., from 110 nM to >1 µM) .
  • pKa Modulation : Replace basic amines with neutral heterocycles (e.g., pyridine) to disrupt π-cation interactions in the hERG cavity .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict hERG binding and prioritize compounds with favorable ADMET profiles .

Q. How can regioselective functionalization of the indazole core be achieved for derivative synthesis?

Methodological Answer:

  • Electrophilic Substitution : Bromine at C-5 and fluorine at C-6 direct further substitutions to C-4/C-7 via σ-complex stabilization .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at C-5 (bromo site) using Pd(PPh₃)₄/Na₂CO₃ in THF/water .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield N-1 during C-3 modifications .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of indazole derivatives?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ variations (±20%) in MTT assays may arise from differing serum lots .
  • Structural Verification : Reconfirm compound identity via LC-MS and NMR if literature data conflict (e.g., misassignment of methyl vs. ethyl groups) .
  • Meta-Analysis : Compare datasets across multiple studies (e.g., PubChem bioassays vs. peer-reviewed journals) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.